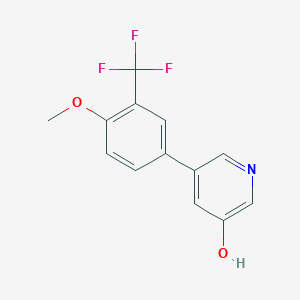
5-(2-Benzyloxyphenyl)-3-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Benzyloxyphenyl)-3-hydroxypyridine, 95% (5-BHOP-95) is an organic compound that is synthesized from commercially available benzyl alcohol and pyridine. It is a colorless solid with a melting point of 84-85°C and a boiling point of 305-306°C. This compound is used in a variety of scientific research applications and has been studied for its biochemical and physiological effects.
科学的研究の応用
5-(2-Benzyloxyphenyl)-3-hydroxypyridine, 95% has a wide range of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including indole derivatives, heterocycles, and amines. It has also been used in the synthesis of pharmaceuticals, such as antimalarials and anti-inflammatory agents. In addition, it has been used in the synthesis of biologically active compounds, such as inhibitors of protein kinases and enzymes.
作用機序
The mechanism of action of 5-(2-Benzyloxyphenyl)-3-hydroxypyridine, 95% is not well understood. However, it is believed to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and phosphodiesterase-4 (PDE-4). In addition, it has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor (TNF) and interleukin-6 (IL-6).
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Benzyloxyphenyl)-3-hydroxypyridine, 95% have been studied in a variety of animal models. It has been shown to reduce inflammation, pain, and fever in mouse models. In addition, it has been shown to reduce the production of pro-inflammatory cytokines, such as TNF and IL-6. It has also been shown to reduce the production of nitric oxide and prostaglandins, which are important mediators of inflammation.
実験室実験の利点と制限
The advantages of using 5-(2-Benzyloxyphenyl)-3-hydroxypyridine, 95% in laboratory experiments include its high purity and its ease of synthesis. It is also relatively inexpensive and can be synthesized in a short period of time. However, there are some limitations to using this compound in laboratory experiments. It is not soluble in water, which can make it difficult to use in certain types of experiments. In addition, it can be toxic in high concentrations, so it should be handled with care.
将来の方向性
There are a number of potential future directions for 5-(2-Benzyloxyphenyl)-3-hydroxypyridine, 95% research. One potential direction is to further investigate the biochemical and physiological effects of this compound. This could include further studies on its anti-inflammatory, analgesic, and antipyretic effects. In addition, further research could be conducted on its mechanism of action and its potential applications in the synthesis of pharmaceuticals and biologically active compounds. Finally, further research could be conducted on its safety and toxicity profile in order to determine its potential use in clinical settings.
合成法
The synthesis of 5-(2-Benzyloxyphenyl)-3-hydroxypyridine, 95% involves the reaction of commercially available benzyl alcohol and pyridine. This reaction is typically performed in a two-step process. In the first step, the benzyl alcohol is converted to a benzyl chloride via a reaction with thionyl chloride. In the second step, the benzyl chloride is reacted with pyridine to form 5-(2-Benzyloxyphenyl)-3-hydroxypyridine, 95%. This reaction is typically performed in a solvent such as dichloromethane. The reaction is typically complete in 2-3 hours and yields a 95% pure product.
特性
IUPAC Name |
5-(2-phenylmethoxyphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-16-10-15(11-19-12-16)17-8-4-5-9-18(17)21-13-14-6-2-1-3-7-14/h1-12,20H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUWXBVIAWVRJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=CN=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683223 |
Source


|
| Record name | 5-[2-(Benzyloxy)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258634-33-1 |
Source


|
| Record name | 5-[2-(Benzyloxy)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














